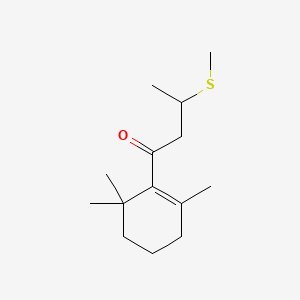

1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene

Description

Properties

CAS No. |

68697-67-6 |

|---|---|

Molecular Formula |

C14H24OS |

Molecular Weight |

240.41 g/mol |

IUPAC Name |

3-methylsulfanyl-1-(2,6,6-trimethylcyclohexen-1-yl)butan-1-one |

InChI |

InChI=1S/C14H24OS/c1-10-7-6-8-14(3,4)13(10)12(15)9-11(2)16-5/h11H,6-9H2,1-5H3 |

InChI Key |

NCSINGBYRFXOMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C(=O)CC(C)SC |

density |

0.993-0.996 (20°) |

physical_description |

Clear colourless to yellow liquid; Strong fruit like aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Preparation Methods

Reaction Description

The principal synthetic route involves the nucleophilic addition of methyl mercaptan (CH3SH) to beta-damascenone or beta-damascone, which are cyclohexene derivatives containing an α,β-unsaturated ketone moiety. This reaction introduces the methylthio group at the 3-position of the butyryl side chain attached to the cyclohexene ring.

- Reactants: Methyl mercaptan and beta-damascenone (or beta-damascone)

- Reaction type: Nucleophilic addition to α,β-unsaturated ketone

- Conditions: Typically carried out under controlled temperature and inert atmosphere to prevent oxidation of sulfur species

This method is patented for its effectiveness in producing the compound with desirable organoleptic properties, particularly enhancing flavor and aroma in consumables such as tobacco and fruit-flavored products.

Reaction Mechanism and Considerations

The methyl mercaptan attacks the β-position of the α,β-unsaturated ketone, resulting in the formation of the 3-(methylthio)-butyryl substituent. The reaction must be carefully controlled to avoid side reactions such as over-addition or polymerization.

Hydrogenation-Based Synthesis of Cyclohexene Derivatives

Catalytic Hydrogenation Process

An alternative or complementary step in the preparation involves the hydrogenation of cyclohexene derivatives to control the saturation level of the cyclohexene ring and side chain. This process uses palladium catalysts supported on calcium carbonate or barium sulfate.

- Catalyst: Palladium on calcium carbonate or barium sulfate (2–10% Pd, preferably ~5%)

- Solvent: Inert esters such as ethyl acetate, n-propyl acetate, or diethyl phthalate

- Conditions: Ambient temperature (20–30°C), atmospheric pressure; higher pressures (up to 100 atm) and temperatures (up to 50°C) can be used to reduce reaction time without compromising yield

- Catalyst to reactant ratio: 0.05:1 to 0.5:1 (weight:weight), preferably 0.1:1

- Reactant concentration in solvent: 1:10 to 1:50, preferably ~5%

Procedure Summary

- The reaction flask is charged with the cyclohexene derivative (e.g., beta damascenone), palladium catalyst, solvent, and additives such as quinoline to stabilize the catalyst.

- Hydrogen gas is introduced gradually, and the reaction progress is monitored by gas-liquid chromatography (GLC).

- After completion, the catalyst is removed by filtration, and the product is purified by washing with aqueous acid and salt solutions, drying, and chromatographic methods.

Analytical Characterization

The hydrogenation products are characterized by GLC, mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the desired compound.

Purification Techniques

Vacuum Fractional Distillation

The crude product often contains residual methyl mercaptan odor and impurities. Vacuum fractional distillation at low pressure (~2.95 mm Hg) is employed to separate fractions, achieving purities up to approximately 87.8%.

Preparative Gas-Liquid Chromatography

To obtain high-purity material suitable for flavor and fragrance applications, preparative GLC on Carbowax 20M columns is used to isolate the target compound from closely related analogs and impurities.

Data Summary Table: Key Parameters in Preparation

| Parameter | Value / Range | Notes |

|---|---|---|

| Catalyst | Pd on CaCO3 or BaSO4 (2–10% Pd) | Preferably 5% Pd loading |

| Catalyst to Reactant Ratio | 0.05:1 to 0.5:1 (w/w) | Optimal ~0.1:1 |

| Solvent | Ethyl acetate, n-propyl acetate, etc. | Inert esters preferred |

| Reactant Concentration | 1:10 to 1:50 (reactant:solvent) | ~5% preferred |

| Temperature | 20–30°C (ambient) | Up to 50°C possible |

| Pressure | 1 atm (ambient) | Up to 100 atm possible |

| Purification | Vacuum fractional distillation, preparative GLC | Achieves ~88% purity and odor removal |

| Analytical Techniques | GLC, MS, IR, NMR | Confirm structure and purity |

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene is a chemical compound with the molecular formula . It is also known by other names, including FEMA No. 4569 and UNII-2TCW7MIT5C .

Applications

- Flavoring Agent This compound is primarily used as a flavoring agent in the food industry . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and found no safety concerns at current levels of intake when used as a flavoring agent .

- Organoleptic Properties It possesses a sweet, fruity, and tobacco-like odor . It can enhance the flavor and/or aroma of consumable materials, contributing sweet, black tea-like, chocolate-like, damascenone-like, dried fruit-like, rose petal-like, and cocoa-like characteristics .

- Foodstuffs It can be used in solid and liquid foodstuff, chewing gum, toothpaste, and medicinal products .

- Perfumes It can be used in perfume compositions to provide floral, natural rose oil-like, and earthy aromas with potato top notes and minty, tomato vine, and woody undertones .

- Tobacco It can be used in tobacco and tobacco flavoring compositions to impart sweet, honey-like, rich, slightly fruity, dried fruit-like, hay tobacco-like, cedarwood-like, raspberry-like, blackcurrant-like, Virginia tobacco-like, and woody notes . The proportion by weight of the compound to smoking tobacco material can range between 250 ppm and 1,500 ppm (0.025%-1.5%) .

Use as a Flavoring Agent

1-(3-(Methylthio)-butyryl)-2,6,6-trimethyl-cyclohexene and/or its corresponding 1,3-cyclohexadiene analog can be used to supply and/or potentiate certain flavor and aroma notes in fruit and tobacco flavors, as well as fragrance notes in perfumery materials . It can be used with sweetening agents such as sugars or artificial sweeteners . The amount used can vary depending on the desired organoleptic effects and the nature of the product . Food flavoring compositions may contain the compound in concentrations ranging from about 0.1% up to about 15% by weight .

Production

The compound can be produced by reacting methyl mercaptan () with "β-damascone" or "β-damascenone" .

Safety Assessment

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Key Observations :

- The methylthio group in the target compound distinguishes it from hydroxyl or ketone-containing analogs like β-damascone or β-ionone. This group enhances sulfurous or umami notes, making it suitable for savory applications .

- β-Ionone and β-damascone lack sulfur but are pivotal in floral fragrances due to their cyclic ketone structures .

- 3-Hydroxy-β-damascone introduces a hydroxyl group, increasing polarity and altering solubility compared to the methylthio derivative .

Olfactory and Performance Comparisons

Volatility and Stability:

- The methylthio group in the target compound reduces volatility compared to β-ionone, extending its persistence in formulations .

- γ-Ionone (methylionone) exhibits higher volatility due to its extended conjugation, favoring top-note applications .

Sensory Profiles:

Biological Activity

1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene, also known by its CAS number 68697-67-6, is a compound of interest due to its potential biological activities and applications in flavoring and fragrance industries. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H24OS

- Molecular Weight : 240.40476 g/mol

- Structure : The compound features a cyclohexene ring substituted with a methylthio group and a butyryl moiety.

| Property | Value |

|---|---|

| CAS Number | 68697-67-6 |

| Molecular Formula | C14H24OS |

| Molecular Weight | 240.40476 g/mol |

| FEMA Number | 4569 |

| JECFA Number | 1942 |

Flavor and Aroma Enhancement

This compound is noted for enhancing flavor profiles in food products. It is particularly effective in augmenting fruit and tobacco flavors, providing unique aromatic notes that are often lacking in conventional formulations . The compound's ability to enhance flavor is attributed to its structural characteristics, which allow it to interact effectively with sensory receptors.

Safety Evaluations

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has conducted safety evaluations for this compound. According to their findings, it is generally recognized as safe (GRAS) when used within specified limits in food products. The evaluations focus on potential toxicological effects and establish acceptable daily intake levels .

While detailed mechanistic studies specifically for this compound are sparse, it is understood that compounds like this compound may exert their biological effects through interactions with olfactory receptors and possibly other signaling pathways associated with taste perception. The exact binding affinities and selectivities remain to be fully characterized.

Case Studies and Research Findings

- Flavoring Applications : In various case studies, the incorporation of this compound into food products has demonstrated significant improvements in consumer acceptance due to enhanced sensory attributes. For instance, trials involving fruit-flavored beverages showed that formulations containing this compound were preferred over control samples lacking this ingredient .

- Toxicological Assessments : Toxicological assessments have indicated that the compound does not exhibit significant acute toxicity at concentrations typically used in food applications. Long-term studies are recommended to further evaluate chronic exposure effects .

- Comparative Studies : Comparative studies with other flavoring agents have highlighted the unique organoleptic properties of this compound. It has been shown to provide a more complex flavor profile than simpler compounds such as ethyl butyrate or isoamyl acetate .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene?

Methodological Answer: Synthesis typically involves multi-step strategies, such as:

- Thioether formation : Introducing the methylthio group via nucleophilic substitution or thiol-ene chemistry. For example, analogs in use tert-butyldimethylsilyl (TBS) protection and coupling reactions to integrate sulfur-containing groups .

- Acylation : The butyryl moiety can be added using acyl chloride derivatives under anhydrous conditions. Catalytic bases like DMAP or pyridine may enhance reactivity.

- Cyclization : Cyclohexene ring formation via acid-catalyzed intramolecular dehydration or transition-metal-mediated cyclization (e.g., Pd-catalyzed cross-coupling).

Q. Key Considerations :

- Protect reactive sites (e.g., hydroxyls) during synthesis to avoid side reactions.

- Monitor reaction progress using TLC or GC-MS to optimize yield.

Q. How can spectroscopic techniques (NMR, MS) characterize this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Methylthio (-SMe) protons appear as a singlet near δ 2.1–2.3 ppm. The cyclohexene ring protons show splitting patterns influenced by substituents (e.g., trimethyl groups at C2/C6 cause upfield shifts). Acyl protons (butyryl) may resonate at δ 2.5–3.0 ppm (multiplet) .

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~200–210 ppm. Cyclohexene carbons adjacent to methyl groups are typically δ 20–30 ppm.

- Mass Spectrometry (MS) : Expect a molecular ion peak [M+H]⁺ corresponding to the molecular formula (C₁₄H₂₂OS). Fragmentation patterns may include loss of the methylthio group (-SCH₃, 47 Da) or butyryl moiety (-C₄H₆O, 70 Da) .

Validation : Compare experimental data with computational predictions (e.g., NIST Chemistry WebBook for analogous structures) .

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane. For polar impurities, reverse-phase HPLC (C18 column, methanol/water) may improve resolution .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data.

- Distillation : If volatile, employ fractional distillation under reduced pressure to separate isomers.

Note : Store purified samples below 4°C to prevent degradation, as recommended for similar sulfur-containing compounds .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Methodological Answer: Regioselectivity in cyclohexene functionalization is influenced by steric and electronic factors:

- Steric Control : Bulky groups (e.g., 2,6,6-trimethyl) direct electrophilic acylation to less hindered positions. Computational tools (DFT) can predict transition-state geometries .

- Electronic Effects : Electron-donating groups (e.g., methylthio) activate specific sites for nucleophilic attack. For example, uses TBS protection to direct coupling reactions .

Q. Experimental Design :

- Conduct competitive reactions with isotopic labeling or substituent variations.

- Analyze regiochemical outcomes via NOESY NMR or X-ray crystallography.

Q. How to resolve contradictory spectroscopic data (e.g., unexpected NMR splitting)?

Methodological Answer:

- Dynamic Effects : Conformational flexibility (e.g., chair-flipping in cyclohexene) may cause averaged NMR signals. Low-temperature NMR (e.g., -40°C) can "freeze" conformers for clearer splitting patterns .

- Diastereomerism : Check for unintended stereocenters using chiral HPLC or Mosher’s ester analysis.

- Impurity Analysis : Combine 2D NMR (COSY, HSQC) and high-resolution MS to identify co-eluting contaminants .

Q. What computational methods predict the compound’s reactivity under oxidative conditions?

Methodological Answer:

Q. Validation :

- Correlate computational results with experimental LC-MS data on oxidative degradation products (e.g., sulfoxide derivatives) .

Q. How to assess stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis or HPLC .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures.

Q. Key Findings from Analogs :

- Cyclohexene derivatives with electron-withdrawing groups (e.g., acyl) show reduced thermal stability compared to alkyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.